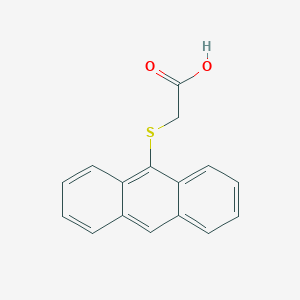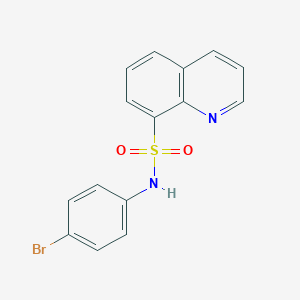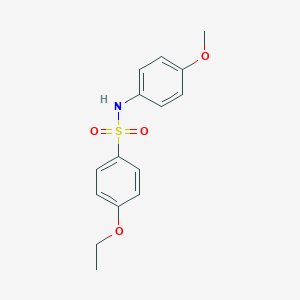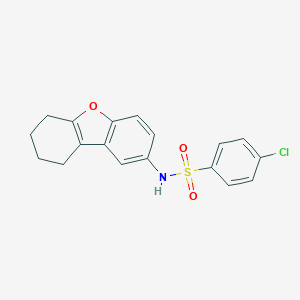
(Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of oxoindoles and is commonly referred to as MI-219. It has been found to exhibit potent antitumor activity and has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate involves the inhibition of the MDM2 protein. This protein is known to bind to and inhibit the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, MI-219 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate are primarily related to its inhibition of the MDM2 protein. This inhibition leads to the activation of p53, which has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MI-219 has been found to exhibit anti-angiogenic effects, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer development and potential treatments. However, one limitation of MI-219 is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate. One area of interest is in the development of more soluble analogs of MI-219, which could make it easier to work with in lab experiments. Additionally, researchers are exploring the potential use of MI-219 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of MI-219 in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate involves the reaction of 2-(4-morpholinyl)aniline with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of (Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate in scientific research are vast. One of the most significant areas of research is in the field of cancer treatment. MI-219 has been found to exhibit potent antitumor activity by inhibiting the activity of the MDM2 protein, which is known to play a role in the development of cancer. This inhibition leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H19N2O4- |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(Z)-4-(2-morpholin-4-ylanilino)-4-oxo-3-phenylbut-2-enoate |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)14-16(15-6-2-1-3-7-15)20(25)21-17-8-4-5-9-18(17)22-10-12-26-13-11-22/h1-9,14H,10-13H2,(H,21,25)(H,23,24)/p-1/b16-14- |
Clave InChI |
SNWHCJGUOGOXMC-PEZBUJJGSA-M |
SMILES isomérico |
C1COCCN1C2=CC=CC=C2NC(=O)/C(=C\C(=O)[O-])/C3=CC=CC=C3 |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C(=CC(=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C(=CC(=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)




![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)